Superior AhR Binding Affinity of PCB-126 Compared to Other Dioxin-Like PCBs
In a direct competitive binding assay using mouse aryl hydrocarbon receptor (AhR), PCB-126 exhibited a higher affinity than the dioxin-like PCB-77 congener [1]. The rank order of binding affinities (IC50) was TCDD < TCDF < PCB-126 < PCB-169 < PCB-81 < PCB-77, confirming that PCB-126 is among the most potent non-ortho-substituted PCBs for this critical initiating event [1].
| Evidence Dimension | AhR Binding Affinity (IC50 Rank Order) |
|---|---|
| Target Compound Data | Higher affinity than PCB-77 and PCB-81; lower than TCDD and TCDF [1] |
| Comparator Or Baseline | PCB-77: Lower affinity than PCB-126 [1] |
| Quantified Difference | Rank order: PCB-126 < PCB-169 < PCB-81 < PCB-77 [1] |
| Conditions | In vitro competitive binding assay using [3H]TCDD and mouse AhR expressed from cloned cDNA |
Why This Matters
This higher intrinsic binding affinity makes PCB-126 a more potent and sensitive probe for studying AhR-mediated mechanisms, requiring lower doses to achieve a given level of receptor activation compared to PCB-77.
- [1] Jensen, B. A., et al. (2010). Developing tools for risk assessment in protected species: Relative potencies inferred from competitive binding of halogenated aromatic hydrocarbons to aryl hydrocarbon receptors from beluga (Delphinapterus leucas) and mouse. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(1), 34-41. View Source
